molecular formula C10H8FNO2 B3052718 2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 442-31-9

2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3052718
CAS No.: 442-31-9
M. Wt: 193.17 g/mol
InChI Key: UGHQXUGNHRFFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluoroethyl group attached to the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with 2-fluoroethylamine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while reduction can produce reduced isoindole derivatives. Substitution reactions can lead to the formation of various substituted isoindole compounds.

Scientific Research Applications

2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethanol: A simple fluorinated alcohol with similar structural features.

    2-(2-fluoroethyl)isoindoline: A related compound with a similar fluoroethyl group attached to the isoindoline ring.

    2-(2-fluoroethyl)-1H-isoindole: Another isoindole derivative with a fluoroethyl group.

Uniqueness

2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of the isoindole ring and the fluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research.

Properties

CAS No.

442-31-9

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

2-(2-fluoroethyl)isoindole-1,3-dione

InChI

InChI=1S/C10H8FNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2

InChI Key

UGHQXUGNHRFFBS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCF

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCF

442-31-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.